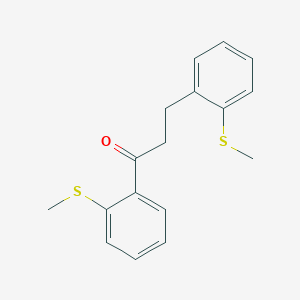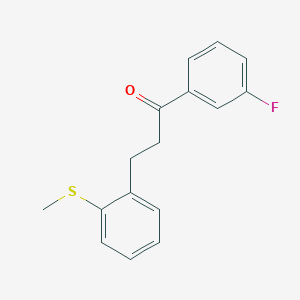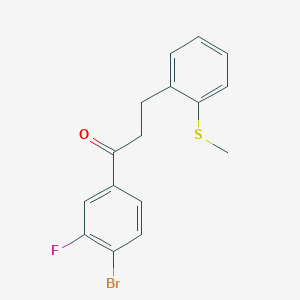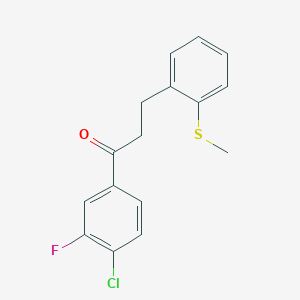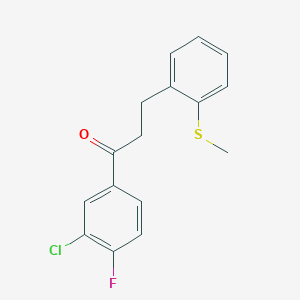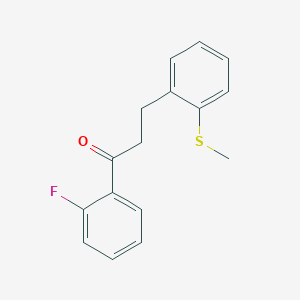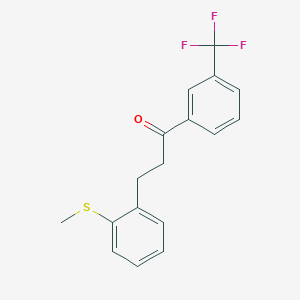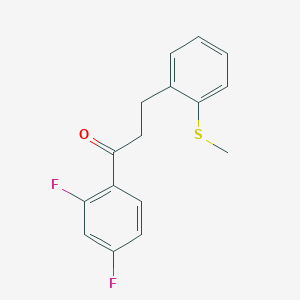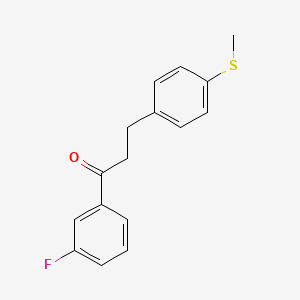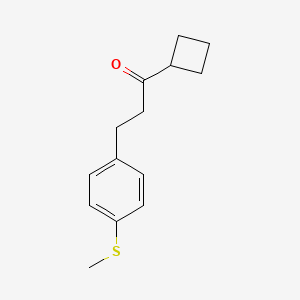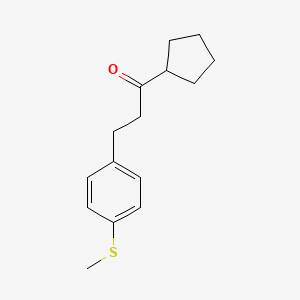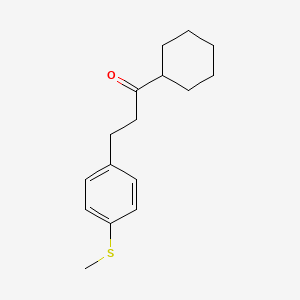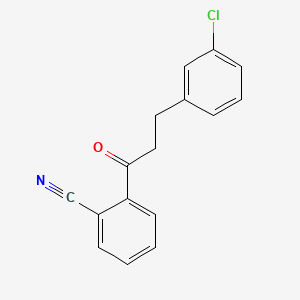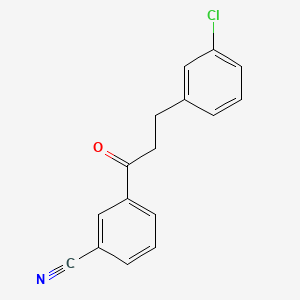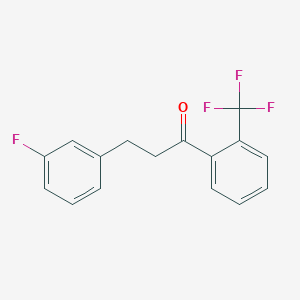
3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds often involves the introduction of fluorine or trifluoromethyl groups into organic molecules. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is described, which involves the coupling of a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . This process could be analogous to the synthesis of "3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone," suggesting that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms or trifluoromethyl groups, which can significantly influence the molecule's electronic properties and conformation. For example, the crystal structure of a fluorinated compound shows that the presence of fluorine atoms can lead to different orientations of phenyl groups to optimize intermolecular interactions . This implies that "3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone" may also exhibit unique structural features due to its fluorinated moieties.
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing effects of fluorine. The synthesis of polyimides from fluorinated diamines and the preparation of poly(arylene ether)s from bisfluoro monomers demonstrate the reactivity of such compounds in forming polymers. These reactions could be relevant to understanding the reactivity of "3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone" in polymer synthesis or other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. For instance, fluorinated polyimides exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . Similarly, poly(arylene ether)s based on fluorinated monomers show high thermal stability and solubility in organic solvents . These properties suggest that "3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone" may also possess desirable physical and chemical properties for applications in materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Science
Poly(arylene ether) Synthesis : Novel poly(arylene ether)s were synthesized using bisfluoro monomers, which include compounds structurally similar to 3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone. These polymers demonstrate high thermal stability and are soluble in various organic solvents, making them suitable for applications requiring robust materials (Salunke, Ghosh, & Banerjee, 2007).
Optical Applications : The synthesis of poly(arylene ether)s containing multi-substituted pentaphenylene moiety, again similar to the structure of interest, showed applications in optical transparent materials. These polymers have no absorption in the visible light spectrum and maintain high thermal stability (Liaw, Huang, Huang, Chang, & Han, 2007).
Applications in Medicinal Chemistry
- Antiandrogen Activity : In medicinal chemistry, related compounds, specifically derivatives of 2-hydroxypropionanilides, have been investigated for their antiandrogen activity. This research is significant for the development of treatments for androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Applications in Organocatalysis
Catalytic Fluoromethylation : Research into the catalytic fluoromethylation of carbon-carbon multiple bonds has utilized trifluoromethyl groups, as seen in the compound of interest. This application is vital in the synthesis of structurally complex pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Synthesis of Fluorinated Polyimides : Fluorinated polyimides with high optical transparency and low dielectric constants have been synthesized using multifluoromethyl-substituted aromatic diamines. These materials are significant for applications in optoelectronics and insulation materials (Tao, Yang, Liu, Fan, & Yang, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O/c17-12-5-3-4-11(10-12)8-9-15(21)13-6-1-2-7-14(13)16(18,19)20/h1-7,10H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHNBBFCIMECSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644540 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898767-38-9 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

